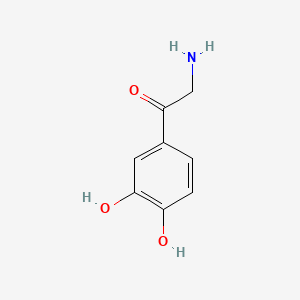
动脉肾上腺素
描述
Arterenone (2-amino-3’,4’-dihydroxy acetophenone) is an important hydrolytic product generated from lightly colored sclerotized cuticle that use N-acyldopamine derivatives for crosslinking reactions . It seems to arise from 1,2-dehydro-N-acetyldopamine (dehydro NADA) that has been crosslinked to the cuticular components .
Synthesis Analysis
Arterenone is synthesized from 1,2-dehydro-N-acetyldopamine (dehydro NADA) that has been crosslinked to the cuticular components . The synthesis process involves a unique hydride shift from β-carbon to α-carbon during acid hydrolysis .
Molecular Structure Analysis
The molecular formula of Arterenone is C8H9NO3 . It is a derivative of N-acyldopamine, and its structure includes two protons on the α-carbon and no proton on the β-carbon atom .
Chemical Reactions Analysis
Arterenone is generated as a major hydrolytic product from the hydrolysis of both β-deuterated dehydro NADA treated cuticle and β-deuterated dehydro NADA dimer . The liquid chromatography-mass spectrometric analysis of this arterenone revealed the retention of deuterium from the β-position of dehydro NADA at the α-carbon atom of arterenone .
Physical And Chemical Properties Analysis
Arterenone has a molecular formula of C8H9NO3 . The predicted density is 1.375±0.06 g/cm3, the melting point is 235 °C (decomp), and the boiling point is 435.1±40.0 °C .
科学研究应用
Biochemical Research
Arterenone serves as a crucial hydrolytic product in biochemical studies, particularly derived from insect cuticle. It is generated from N-acyldopamine derivatives that are used for crosslinking reactions in sclerotized cuticle, which is lightly colored .
Pharmacological Studies
As an impurity of Noradrenaline, Arterenone is used in pharmacological research to understand the biochemical pathways and the synthesis of Noradrenaline . This helps in the development of drugs that can interact with noradrenergic systems.
Synthesis of Antitumor Agents
Research has been conducted on the synthesis and characterization of derivatives of Arterenone as potential antitumor agents. These studies focus on creating compounds that could inhibit the growth of cancer cells .
Mechanistic Studies in Insect Biology
Arterenone is significant in understanding the mechanism of formation in insect cuticular hydrolyzates. It is formed from dehydro NADA-linked insect cuticle through a unique hydride shift from β-carbon to α-carbon during acid hydrolysis .
作用机制
属性
IUPAC Name |
2-amino-1-(3,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFQARFTXUBHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5090-29-9 (hydrochloride) | |
| Record name | Noradrenalone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10198144 | |
| Record name | Noradrenalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3,4-dihydroxyphenyl)ethanone | |
CAS RN |
499-61-6 | |
| Record name | 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noradrenalone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Noradrenalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORADRENALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHR76MLA92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is arterenone formed in insect cuticle?
A1: Arterenone is not directly present in insect cuticle but is released upon acid hydrolysis. Research suggests it originates from N-acetyldopamine (NADA) oligomers incorporated into the cuticle during sclerotization [, ]. These oligomers likely act as cross-links and filler material within the protein-chitin matrix. Upon acid hydrolysis, these oligomers break down, releasing arterenone [].
Q2: What is the role of NADA in the formation of arterenone and sclerotization?
A2: NADA serves as a crucial precursor for quinonoid tanning agents in insect cuticle sclerotization []. Unlike N-acetylnorepinephrine, which is converted to its quinone form, NADA undergoes a unique conversion to its quinone methide derivative by cuticular phenoloxidase []. This quinone methide can then react with cuticular components, forming oligomers that are ultimately responsible for arterenone release upon hydrolysis [, ].
Q3: What is the significance of arterenone being identified in insect cuticular hydrolyzates?
A3: The presence of arterenone in these hydrolyzates provides valuable insight into the chemical processes underlying cuticle sclerotization [, ]. Its identification supports the role of NADA-derived oligomers as key structural components in sclerotized cuticle. Furthermore, it highlights the complexity of the reactions involved in forming the rigid and protective exoskeleton of insects.
Q4: Are there analytical techniques used to study arterenone in insect cuticle?
A4: While specific techniques for arterenone analysis aren’t detailed in the provided abstracts, the research mentions techniques like solid-state NMR to analyze the composition of sclerotized cuticle []. Additionally, researchers used acid hydrolysis under varying conditions to release arterenone and other catechol-related compounds from the cuticle for analysis [].
Q5: Besides insects, has arterenone been studied in other contexts?
A5: Yes, arterenone has been investigated for its inhibitory effects on tyrosine hydroxylase and tryptophan hydroxylase, enzymes crucial for neurotransmitter synthesis []. This suggests potential pharmacological relevance, although specific details about its mechanism of action and potential applications are not elaborated upon in the provided abstracts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



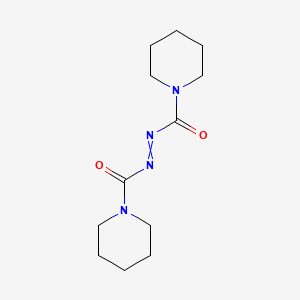
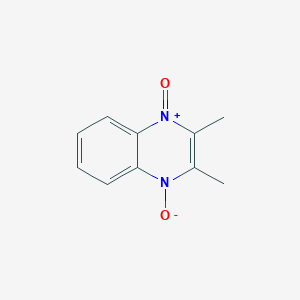

![1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B1212853.png)
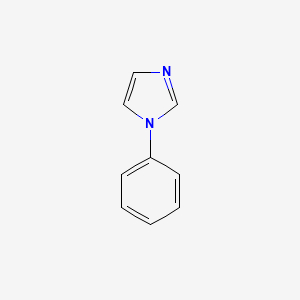

![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxo-ethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B1212858.png)
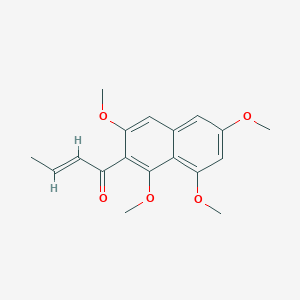
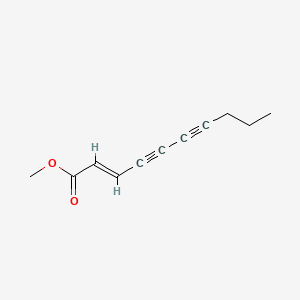

![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)
![2-[4-[(1-Cyclopentyl-5-tetrazolyl)-(6-quinolinyl)methyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1212866.png)
![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)
![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)